![molecular formula C14H11N3O5S B2675828 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 325694-66-4](/img/structure/B2675828.png)

1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

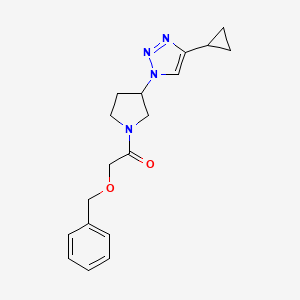

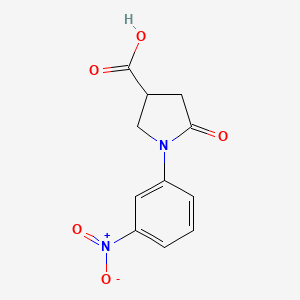

The compound “1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a benzo[d]imidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings. Attached to this core is a sulfonyl group (-SO2-) linked to a 4-methoxy-3-nitrophenyl group. The methoxy (-OCH3) and nitro (-NO2) groups are substituents on the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzo[d]imidazole core, with the sulfonyl group and the 4-methoxy-3-nitrophenyl group extending out from the core. The presence of the nitro and methoxy groups on the phenyl ring could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive towards electrophilic aromatic substitution reactions. On the other hand, the methoxy group is electron-donating and could increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and methoxy groups could affect its polarity and solubility. The benzo[d]imidazole core could contribute to its stability and rigidity .科学的研究の応用

Synthesis and Characterization

Rearrangement and Coordination : Derivatives similar to "1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole" have been synthesized and characterized, demonstrating their potential for forming complex structures with metal centers, indicative of their use in coordination chemistry and material science (Bermejo et al., 2000).

Corrosion Inhibition : Imidazole derivatives, including those with methoxy groups, have shown significant potential as corrosion inhibitors, highlighting their utility in protecting metals from corrosion, which is crucial in industrial applications (Prashanth et al., 2021).

Microwave-assisted Synthesis : The efficient synthesis of benzimidazole derivatives under microwave irradiation demonstrates a method for generating compounds with potential applications in drug discovery and material science, indicating the versatility of benzimidazole cores in chemical synthesis (Chanda et al., 2012).

Potential Applications

Anticancer Activity and Radiosensitization : Certain benzimidazole derivatives have been explored for their anticancer activities and potential as radiosensitizers, suggesting the relevance of these compounds in therapeutic applications and cancer treatment (Majalakere et al., 2020).

Antitrypanosomal Agents : Imidazole and triazole derivatives exhibit significant antitrypanosomal activity, indicating their potential in treating diseases caused by Trypanosoma species, thus contributing to the field of tropical medicine and pharmacology (Papadopoulou et al., 2012).

特性

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMFITXFGFCFAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2675749.png)

![2-(4-allyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2675755.png)

![5-(3-fluoro-4-methylphenyl)-1-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2675757.png)

![(2,5-Dimethylfuran-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2675758.png)

![2-chloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2675761.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}aniline](/img/structure/B2675765.png)